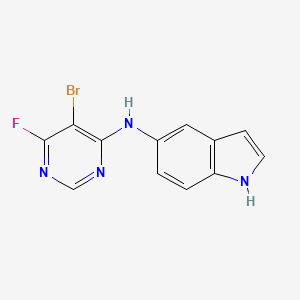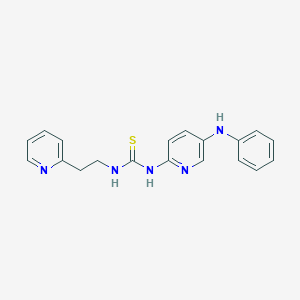
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as BFI-620, and it belongs to the class of indole-amine compounds.
Mecanismo De Acción
The mechanism of action of BFI-620 is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. BFI-620 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell survival and proliferation. Additionally, BFI-620 has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is also involved in cancer cell growth and survival.
Biochemical and Physiological Effects
BFI-620 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, BFI-620 has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. BFI-620 has also been shown to have neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BFI-620 in lab experiments is its potent anti-cancer properties. BFI-620 has been shown to be effective against a wide range of cancer cell types, making it a promising candidate for further research. However, one of the limitations of using BFI-620 is its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research on BFI-620. One area of research could be focused on optimizing the synthesis method to make it more efficient and cost-effective. Additionally, further studies could be conducted to better understand the mechanism of action of BFI-620 and to identify potential drug targets. Finally, clinical trials could be conducted to evaluate the safety and efficacy of BFI-620 as a potential cancer treatment.
Conclusion
In conclusion, BFI-620 is a chemical compound that has shown significant potential in scientific research due to its anti-cancer, anti-inflammatory, and neuroprotective properties. While the synthesis of BFI-620 is complex, it is a promising candidate for further research and development. Future research could focus on optimizing the synthesis method, identifying potential drug targets, and conducting clinical trials to evaluate its safety and efficacy as a potential cancer treatment.
Métodos De Síntesis
The synthesis of BFI-620 involves a multi-step process that includes the reaction of 5-bromo-6-fluoropyrimidine-4-amine with 2-chloro-1H-indole-5-amine in the presence of a palladium catalyst. The resulting product is then subjected to further purification steps to obtain the final compound. The synthesis of BFI-620 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
BFI-620 has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of BFI-620 is in the treatment of cancer. Studies have shown that BFI-620 has potent anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and lung cancer.
Propiedades
IUPAC Name |
N-(5-bromo-6-fluoropyrimidin-4-yl)-1H-indol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN4/c13-10-11(14)16-6-17-12(10)18-8-1-2-9-7(5-8)3-4-15-9/h1-6,15H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCSINGPCORULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC3=C(C(=NC=N3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-methylsulfanylanilino)pyridin-2-yl]-1H-pyrrolo[3,2-c]pyridine-4-carboxamide](/img/structure/B7433834.png)
![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)
![1-[(2-Amino-6-methylpyrimidin-4-yl)amino]-3-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]urea](/img/structure/B7433857.png)
![1-[5-[[6-(4-Bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7433872.png)
![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)

![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)
![3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7433922.png)
![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)